molecular formula C11H18O B1584958 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde CAS No. 472-66-2

2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde

Cat. No. B1584958
CAS RN: 472-66-2
M. Wt: 166.26 g/mol
InChI Key: VHTFHZGAMYUZEP-UHFFFAOYSA-N
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Description

2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde is an aldehyde . It has taste characteristics at 15 ppm: cooling, woody, oily, soapy, citrus with a berry, orris-like nuance .


Synthesis Analysis

This compound can be used as a starting material to prepare (±)-Aeginetolide by oxidation in the presence of meta-chloroperoxybenzoic acid (m-CPBA). It can also be used to prepare (±)-Dihydroactinidiolide (a C11-terpenic lactone) via dehydration of key intermediate aeginetolide .


Molecular Structure Analysis

The empirical formula of 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde is C11H18O . The molecular weight is 166.26 .


Chemical Reactions Analysis

2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde can be used as a starting material to prepare (±)-Aeginetolide by oxidation in the presence of meta-chloroperoxybenzoic acid (m-CPBA). It can also be used to prepare (±)-Dihydroactinidiolide (a C11-terpenic lactone) via dehydration of key intermediate aeginetolide .


Physical And Chemical Properties Analysis

This compound has a boiling point of 58-59 °C/0.4 mmHg . Its density is 0.941 g/mL at 25 °C . The refractive index is n20/D 1.485 .

Scientific Research Applications

Synthesis and Intermediates

  • Preparation as an Intermediate : 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde is synthesized from 2,6,6-trimethyl-2-cyclohexen-1-aldehyde, serving as an important intermediate in terpenes compounds, which include spices and carotenoids (Wang Xiao-qin, 2009).
  • Key Intermediate in Vitamin A Synthesis : This compound undergoes Wittig-Horner condensation to produce key intermediates of Vitamin A (Shen Run-pu, 2011).

Reaction Mechanisms and Analysis

  • Acetaldehyde-Ammonia Interaction : The reaction of acetaldehyde with ammonia to form 2,4,6-trimethyl-1,3,5-hexahydrotriazine trihydrate, a related compound, has been studied. This includes the analysis of reaction mechanisms using experimental and theoretical approaches (V. P. Tuguldurova et al., 2017).
  • Use in Organocatalytic Reactions : 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde and related compounds are used in organocatalytic reactions, such as the Michael addition to nitroalkenes, providing access to important chemical structures (Weiqiang Chen et al., 2020).

Chemical Equilibria and Structural Analysis

  • Chemical Equilibria Study : Research on the equilibria in mixtures of acetaldehyde and water, relevant to understanding the behavior of compounds like 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde in reactive systems, has been conducted (A. Scheithauer et al., 2015).
  • Trimolecular Liquid Structure : The structure of a trimolecular liquid mixture involving cyclohexene, a closely related compound, has been examined to understand molecular interactions in such systems (D. Bowron & S. Diaz Moreno, 2005).

Catalysis and Oxidation

  • Catalytic Air Oxidation : Studies include the catalytic air oxidation of olefins using complexes related to the structure of 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde (S. Rao et al., 2007).
  • pH Effects in Reactions : The effects of pH on reactions involving acetaldehyde, pertinent to understanding reactions of similar compounds, have been extensively studied (E. Moioli et al., 2017).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde can be used as a key intermediate to synthesize drimane-related sesquiterpenes and substituted retinoic acid analogs .

properties

IUPAC Name

2-(2,6,6-trimethylcyclohexen-1-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O/c1-9-5-4-7-11(2,3)10(9)6-8-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTFHZGAMYUZEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047088
Record name beta-Homocyclocitral
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Molecular Weight

166.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

A clear, colourless to pale yellow liquid; herbaceous aroma.
Record name 2,6,6-Trimethyl-1-cyclohexen-1-acetaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/911/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

58.00 to 59.00 °C. @ 760.40 mm Hg
Record name 2,6,6-Trimethyl-1-cyclohexen-1-acetaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032540
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water, soluble in fat, Miscible at room temperature (in ethanol)
Record name 2,6,6-Trimethyl-1-cyclohexen-1-acetaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/911/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.873-0.885 (20°)
Record name 2,6,6-Trimethyl-1-cyclohexen-1-acetaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/911/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde

CAS RN

472-66-2
Record name β-Apo-8-carotenal
Source CAS Common Chemistry
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Record name beta-Homocyclocitral
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexene-1-acetaldehyde, 2,6,6-trimethyl-
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Record name 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde
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Record name .BETA.-HOMOCYCLOCITRAL
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Record name 2,6,6-Trimethyl-1-cyclohexen-1-acetaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032540
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde
Reactant of Route 2
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde

Citations

For This Compound
82
Citations
JC de Jong, J Wildeman, AM Leusen… - Synthetic …, 1990 - Taylor & Francis
Improved Synthesis of 2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde, A Key Intermediate for Drimane-Related Sesquiterpenes Page 1 SYNTHETIC COMMUNICATIONS, 20(4), 589-596 …
Number of citations: 5 www.tandfonline.com
GV Subbaraju, MS Manhas, AK Bose - Tetrahedron letters, 1991 - Elsevier
Gottumukkala V. Subbaraju', Maghar 8. Manhas and Ajay K. Bose* Department of Chemistry and Chemical Engineering, Stevens Institu Page 1 Tetrahedron Letters, Vo1.32. No.37, …
Number of citations: 19 www.sciencedirect.com
JC Leffingwell, ED Alford, D Leffingwell - Leffingwell Rep, 2015 - leffingwell.com
The volatile constituents of Raw Pumpkin,(Cucurbita pepo L. subsp. pepo-Howden Pumpkin cultivar–a Connecticut Field type) were determined by dynamic headspace GC-MS …
Number of citations: 29 leffingwell.com
P Liu, P Zheng, Z Gong, L Feng, S Gao, X Wang… - … Food Research and …, 2020 - Springer
In this study, the aroma components of bead-shaped green teas were compared through headspace solid-phase microextraction (HS-SPME) and gas chromatography–mass …
Number of citations: 29 link.springer.com
V Mihailovic, N Vukovic, N Niciforovic… - Journal of Medicinal …, 2011 - scidar.kg.ac.rs
The present paper describes the chemical composition and antimicrobial activity of the essential oils, methanolic and n-butanolic extracts of the Gentiana asclepiadea L., collected in …
Number of citations: 75 scidar.kg.ac.rs
BT Kebede, T Grauwet, L Mutsokoti, S Palmers… - Food Research …, 2014 - Elsevier
This work reports the effect of high pressure high temperature (HPHT) processing as compared to thermal processing on the volatile fraction of four, industrially-relevant, vegetables: …
Number of citations: 81 www.sciencedirect.com
MA Farag, N Hegazi, E Dokhalahy, AR Khattab - Food Chemistry, 2020 - Elsevier
Saffron, stigmas of Crocus sativus, is one of the most precious spices used as food colorant and flavoring agent. Due to its scarce source and high cost, it is liable to fraudulent admixture …
Number of citations: 64 www.sciencedirect.com
Z Yuping, LI Jiming, XU Yan, D Hui, FAN Wenlai… - Chinese Journal of …, 2008 - Elsevier
A method for the preparation of volatile compounds in Changyu XO brandy was established. The volatile compounds were extracted using liquid-liquid extraction and then were …
Number of citations: 49 www.sciencedirect.com
LI Junxing, M Aiqing, Z Gangjun, L Xiaoxi, W Haibin… - Food Chemistry: X, 2022 - Elsevier
‘Taro-like’ aroma is a pleasant flavor and value-added trait in pumpkin species imparted by unknown key volatile compounds. In this study, we used the electronic nose (E-nose), gas …
Number of citations: 12 www.sciencedirect.com
ML Roux, JC Cronje, BV Burger… - Journal of agricultural …, 2012 - ACS Publications
Volatile organic compounds (VOCs) in fermented honeybush, Cyclopia subternata, were sampled by means of a high-capacity headspace sample enrichment probe (SEP) and …
Number of citations: 28 pubs.acs.org

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